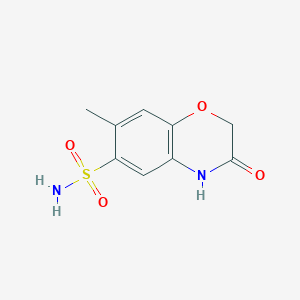

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as MBO-sulfonamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Aplicaciones Científicas De Investigación

Medicinal Importance

Benzoxazine, benzoxazinone, and their derivatives, which include “7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide”, are of great medicinal importance . They exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Antitumor Activity

Some derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo have shown potent antitumor activity . For instance, compound IVa showed more activity than other compounds and the positive control temozolomide . Esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Synthesis of New Compounds

The synthesis of new compounds is always of great use due to increasing drug resistance . Benzoxazine derivatives can be synthesized to create better drugs with lesser toxicity .

Inhibitors of Interleukin-1

3,1-benzoxazine are inhibitors of interleukin-1 that exhibits a number of immune and anti-inflammatory action .

Synthesis of Fused Heterocycles

Benzo [3,1-] oxazin-4-ones are used as starting compound for the synthesis of fused heterocycles like quinazolin-4-one .

Bioreduction

Bioreduction was carried out with 10 g substrate/l and 14 g CDW/l at 30 C for 24 h .

Antimicrobial Activity

Benzoxazinyl-3-chromones have been found to be antimicrobial .

Antiparasitic Activity

Many benzo [1,4]oxazin-3 (4H)-one 1a derivatives including a compound with antiparasitic activity have been synthesized and screened for their activities in past few years .

Mecanismo De Acción

Target of Action

The primary target of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity .

Propiedades

IUPAC Name |

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDXCYDSSPCPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)

![1-amino-3-(4-tert-butylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2948765.png)

![(E)-3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2948770.png)

![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2948772.png)

![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)

![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2948785.png)